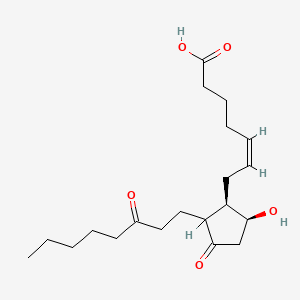

13,14-Dihydro-15-keto prostaglandin D2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H32O5 |

|---|---|

Molecular Weight |

352.5 g/mol |

IUPAC Name |

(Z)-7-[(1R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |

InChI |

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17?,18+/m1/s1 |

InChI Key |

VSRXYLYXIXYEST-XCCSJYJESA-N |

Isomeric SMILES |

CCCCCC(=O)CCC1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)O |

Canonical SMILES |

CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O |

Synonyms |

13,14-dihydro-15-keto-PGD2 13,14-dihydro-15-keto-prostaglandin D2 13,14-dihydro-15-ketoprostaglandin D2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the 13,14-Dihydro-15-keto Prostaglandin D2 Synthesis Pathway

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a critical metabolite of prostaglandin D2 (PGD2). This document details the enzymatic reactions, offers quantitative data, presents experimental methodologies for its study, and illustrates the associated signaling cascades.

Introduction

Prostaglandin D2 (PGD2) is a primary cyclooxygenase (COX) metabolite of arachidonic acid, playing a significant role in various physiological and pathological processes, including allergic inflammation. PGD2 is enzymatically converted to several metabolites, each with distinct biological activities. One such key metabolite is 13,14-dihydro-15-keto-PGD2 (DK-PGD2), formed through the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway. DK-PGD2 is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor.[1][2] This interaction mediates pro-inflammatory responses, making the synthesis pathway of DK-PGD2 a crucial area of study for inflammatory and allergic diseases.

The Enzymatic Synthesis of 13,14-Dihydro-15-keto Prostaglandin D2

The synthesis of DK-PGD2 from PGD2 is a two-step enzymatic process primarily occurring intracellularly following the uptake of PGD2.

Step 1: Oxidation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH)

The initial and rate-limiting step is the oxidation of the 15-hydroxyl group of PGD2 to a ketone, forming 15-keto-PGD2. This reaction is catalyzed by NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH).[3][4]

Step 2: Reduction by 15-oxoprostaglandin 13-reductase

Subsequently, the double bond at carbon 13 of 15-keto-PGD2 is reduced by the enzyme 15-oxoprostaglandin 13-reductase (also known as prostaglandin reductase 1), yielding the final product, 13,14-dihydro-15-keto-PGD2.[5] This enzyme typically utilizes NADPH as a cofactor.

Diagram of the DK-PGD2 Synthesis Pathway

Quantitative Data

Precise kinetic parameters for the enzymes involved in DK-PGD2 synthesis with PGD2 as the specific substrate are not extensively documented in a comparative format. However, data from studies on related prostaglandins (B1171923) and the general activity of these enzymes provide valuable insights.

| Enzyme | Substrate(s) | Cofactor(s) | Kinetic Parameters | Source(s) |

| 15-hydroxyprostaglandin dehydrogenase (15-PGDH) | Prostaglandins (e.g., PGE1, PGE2, PGF2α) | NAD+ | Km for PGE1: ~5 µMKm for NAD+: ~22 µM (with PGE1)Follows an ordered Bi Bi reaction mechanism. | [6] |

| 15-oxoprostaglandin 13-reductase | 15-keto-prostaglandins | NADPH | Catalyzes the reduction of the Δ13 double bond of 15-keto-prostaglandins. Specific Km and Vmax for 15-keto-PGD2 are not readily available. | [5][7] |

Experimental Protocols

The study of the DK-PGD2 synthesis pathway involves various experimental techniques, from enzymatic assays to mass spectrometric quantification.

In Vitro Enzyme Activity Assay for 15-PGDH

This protocol is adapted from commercially available kits and literature to provide a general method for measuring 15-PGDH activity.

Objective: To measure the rate of NAD+ reduction to NADH, which is proportional to 15-PGDH activity.

Materials:

-

Recombinant human 15-PGDH

-

PGD2 substrate solution

-

NAD+ solution

-

Assay buffer (e.g., Tris-HCl with DTT)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: 340 nm, Emission: 445 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of 15-PGDH, PGD2, and NAD+ in assay buffer at desired concentrations.

-

Assay Reaction:

-

To each well of the microplate, add the assay buffer.

-

Add the 15-PGDH enzyme solution.

-

Add the PGD2 substrate solution.

-

Initiate the reaction by adding the NAD+ solution.

-

-

Measurement: Immediately place the plate in the fluorometric plate reader and measure the increase in fluorescence over time. The rate of NADH formation is proportional to the 15-PGDH activity.

-

Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time curve. Enzyme activity can be expressed in units/mg of protein.

Quantification of DK-PGD2 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines the general steps for the sensitive and specific quantification of DK-PGD2 in biological samples.[8]

Objective: To extract and quantify DK-PGD2 from a biological matrix (e.g., cell culture supernatant, plasma).

Materials:

-

Biological sample

-

Deuterated internal standard (e.g., DK-PGD2-d4)

-

Organic solvents (e.g., hexane, ethyl acetate, methanol, acetonitrile)

-

Solid-phase extraction (SPE) cartridges

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

Spike the sample with a known amount of the deuterated internal standard.

-

Acidify the sample to pH ~3.5.

-

-

Extraction:

-

Perform liquid-liquid extraction with an organic solvent mixture (e.g., hexane:ethyl acetate).

-

Alternatively, use solid-phase extraction (SPE) for sample cleanup and concentration. Condition the SPE cartridge, load the sample, wash with a weak solvent, and elute the prostaglandins with a stronger organic solvent.

-

-

Derivatization (Optional for GC-MS): For Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is necessary to increase the volatility of the analytes. This typically involves oximation of ketone groups followed by silylation of hydroxyl groups.

-

LC-MS/MS Analysis:

-

Reconstitute the dried extract in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the analytes using a suitable C18 reversed-phase column with a gradient elution.

-

Detect and quantify the analyte and internal standard using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis: Construct a calibration curve using known concentrations of DK-PGD2 standard. Quantify the amount of DK-PGD2 in the sample by comparing its peak area ratio to the internal standard against the calibration curve.

Workflow for DK-PGD2 Quantification

Signaling Pathway of this compound

DK-PGD2 exerts its biological effects primarily through the CRTH2 receptor, a G-protein coupled receptor (GPCR).[9][10] The activation of CRTH2 by DK-PGD2 initiates a signaling cascade that is predominantly pro-inflammatory.

The CRTH2 receptor is coupled to the Gαi subunit of the heterotrimeric G-protein.[11] Upon ligand binding, the Gαi subunit dissociates and inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3).[12][13] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These events can subsequently lead to the activation of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in cellular responses such as chemotaxis, degranulation, and cytokine release in immune cells like Th2 lymphocytes, eosinophils, and basophils.

Diagram of the DK-PGD2/CRTH2 Signaling Pathway

Conclusion

The synthesis of this compound is a key metabolic pathway that generates a potent pro-inflammatory mediator. Understanding the enzymes, kinetics, and downstream signaling of this pathway is essential for the development of novel therapeutic strategies targeting allergic and inflammatory diseases. The methodologies outlined in this guide provide a framework for researchers to investigate this pathway further and to screen for potential inhibitors of DK-PGD2 synthesis or its action at the CRTH2 receptor.

References

- 1. A kinetic model of prostaglandin metabolism in the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. lipidmaps.org [lipidmaps.org]

- 3. Recent advances in studies of 15-PGDH as a key enzyme for the degradation of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 15-Oxoprostaglandin 13-Reductase - MeSH - NCBI [ncbi.nlm.nih.gov]

- 6. Molecular and kinetic properties of 15-hydroxyprostaglandin dehydrogenase (PG-15-HDH) from human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 15-oxoprostaglandin 13-oxidase - Wikipedia [en.wikipedia.org]

- 8. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

- 10. caymanchem.com [caymanchem.com]

- 11. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The roles of phospholipase C-β related signals in the proliferation, metastasis and angiogenesis of malignant tumors, and the corresponding protective measures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

role of DK-PGD2 in allergic inflammation

An In-depth Technical Guide on the Core Role of DK-PGD2 in Allergic Inflammation

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator predominantly released by mast cells during an allergic response. Its stable metabolite, 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2), plays a pivotal pro-inflammatory role by selectively activating the Chemoattractant Receptor-Homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor. This interaction orchestrates a cascade of events central to the pathophysiology of allergic diseases, including asthma and allergic rhinitis. Activation of the CRTH2 receptor by DK-PGD2 triggers the recruitment and activation of key immune cells—namely eosinophils, T helper 2 (Th2) cells, and Type 2 Innate Lymphoid Cells (ILC2s)—amplifying the type 2 inflammatory response. This guide provides a comprehensive technical overview of the DK-PGD2 signaling pathway, its cellular effects, quantitative data on its activity, and the experimental methodologies used to elucidate its function, highlighting the CRTH2-DK-PGD2 axis as a key therapeutic target in allergic inflammation.

The PGD2-DK-PGD2-CRTH2 Signaling Axis

PGD2 is the major prostanoid produced by activated mast cells, Th2 cells, and dendritic cells at sites of allergic inflammation[1][2]. PGD2 itself is unstable and is rapidly converted to several metabolites, including DK-PGD2, which retain biological activity[2]. PGD2 and its metabolites exert their effects through two distinct G-protein-coupled receptors: the D-prostanoid receptor 1 (DP1) and CRTH2 (DP2)[2][3][4].

These two receptors often have opposing functions. The DP1 receptor is coupled to a Gs protein, and its activation generally leads to anti-inflammatory or vasodilation effects[1][5][6]. In contrast, the CRTH2 receptor, which is preferentially activated by DK-PGD2, is coupled to a Gi protein[1][7]. This coupling leads to a decrease in intracellular cAMP, an increase in intracellular calcium, and the activation of potent pro-inflammatory signaling cascades[1][5]. This pathway is central to the recruitment and activation of key effector cells in allergic inflammation[3].

Many metabolites of PGD2, including DK-PGD2, are active on CRTH2 but less active on DP1, suggesting that under inflammatory conditions, the effects of CRTH2 may dominate[2].

Caption: DK-PGD2 signaling via the CRTH2 receptor.

Cellular Effects of DK-PGD2 in Allergic Inflammation

DK-PGD2, acting as a selective CRTH2 agonist, powerfully influences the function of several immune cells that are central to the type 2 inflammatory response.

-

Eosinophils: These are key effector cells in allergic diseases. DK-PGD2 is a potent chemoattractant for eosinophils, drawing them to sites of inflammation[1][8][9]. It also induces eosinophil shape change, degranulation, and the upregulation of adhesion molecules like CD11b, which facilitates their tissue infiltration and activation[1][9].

-

T Helper 2 (Th2) Cells: CRTH2 is preferentially expressed on Th2 cells[1][7]. DK-PGD2-mediated signaling enhances the ability of human Th2 cells to produce key type 2 cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13[1][10]. This effect amplifies the overall allergic response, as these cytokines are responsible for IgE production, eosinophil activation, and mucus hypersecretion[1][11].

-

Type 2 Innate Lymphoid Cells (ILC2s): ILC2s are potent sources of IL-5 and IL-13. PGD2 metabolites, including DK-PGD2, activate ILC2s to migrate and secrete these cytokines, further driving eosinophilic inflammation and airway hyperresponsiveness in a DP2-dependent manner[3][12][13].

-

Basophils: Like eosinophils and Th2 cells, basophils express CRTH2 and are recruited and activated by PGD2, contributing to the late-phase allergic reaction[1][14].

Caption: Role of DK-PGD2 in the allergic inflammatory cascade.

Quantitative Data on DK-PGD2 Activity

Quantitative studies are essential for understanding the potency of DK-PGD2 and comparing its activity to parent PGD2 and other metabolites. This data is critical for drug development, particularly for designing effective CRTH2 antagonists.

Table 1: Potency of PGD2 and its Metabolites on Eosinophil Shape Change

This table summarizes the half-maximal effective concentration (EC50) values for inducing shape change in eosinophils isolated from asthmatic patients. A lower EC50 value indicates higher potency.

| Compound | EC50 (nM) [mean ± SEM] |

| PGD₂ | 0.7 ± 0.2 |

| Δ¹²-PGD₂ | 1.2 ± 1.8 |

| 15-deoxy-Δ¹²,¹⁴-PGD₂ | 1.5 ± 1.6 |

| PGJ₂ | 1.6 ± 3.8 |

| DK-PGD₂ | 2.7 ± 2.3 |

| Δ¹²-PGJ₂ | 5.6 ± 1.0 |

| 15-deoxy-Δ¹²,¹⁴-PGJ₂ | 12.0 ± 0.7 |

| 9α,11β-PGF₂ | > 1000 |

| (Data sourced from reference[12]) |

Table 2: Summary of DK-PGD2 Effects on Key Immune Cells

| Cell Type | DK-PGD2-Mediated Effect | Primary Receptor | Key References |

| Eosinophils | Chemokinesis, degranulation, shape change, CD11b upregulation | CRTH2 | [1][8][9] |

| Th2 Cells | Enhanced production of IL-2, IL-4, IL-5, IL-13 | CRTH2 | [1][10] |

| ILC2s | Migration, IL-5 and IL-13 secretion | CRTH2 (DP2) | [12][13] |

| Basophils | Chemotaxis and activation | CRTH2 | [1][14] |

Experimental Protocols

Elucidating the role of DK-PGD2 requires specific in vitro and in vivo experimental models. Below are summaries of key methodologies.

Protocol 1: In Vitro Eosinophil Shape Change Assay

This assay quantitatively measures the activation of eosinophils in response to agonists like DK-PGD2.

-

Cell Isolation: Isolate granulocytes, including eosinophils, from peripheral whole blood of atopic asthmatic patients using density gradient centrifugation[12].

-

Stimulation: Incubate the isolated cells with increasing concentrations of DK-PGD2 or other PGD2 metabolites for a defined period (e.g., 10-30 minutes) at 37°C[12]. A vehicle control is run in parallel.

-

Flow Cytometry Analysis: Analyze the cells using a flow cytometer. Eosinophil activation leads to a change in cell shape from spherical to amoeboid, which is detected as an increase in the forward scatter (FSC) signal[12].

-

Data Analysis: The mean fluorescence values of the forward scatter are determined. Data is normalized to the maximal response, and EC50 values are calculated using a nonlinear regression model to determine agonist potency[12].

Caption: Experimental workflow for eosinophil shape change assay.

Protocol 2: In Vivo Murine Model of Allergic Rhinitis

Animal models are crucial for studying the effects of the DK-PGD2/CRTH2 axis in a complex physiological system and for testing the efficacy of CRTH2 antagonists.

-

Sensitization: Sensitize mice (e.g., BALB/c strain) via intraperitoneal injection of an allergen, such as ovalbumin (OVA), mixed with an adjuvant like aluminum hydroxide, on multiple days (e.g., days 0 and 7)[15].

-

Drug Administration: Administer a selective CRTH2 receptor antagonist (or vehicle control) orally to the mice one hour prior to allergen challenge[15]. Alternatively, CRTH2 gene-deficient (knockout) mice can be used to study the specific role of the receptor.

-

Allergen Challenge: Challenge the sensitized mice by intranasal instillation of OVA for several consecutive days to induce early-phase and late-phase allergic responses[15].

-

Assessment of Nasal Responses:

-

Histopathological and Molecular Analysis: Sacrifice the mice and collect nasal tissue. Analyze tissues for inflammatory cell infiltration (especially eosinophils) via histology and measure levels of Th2 cytokines (IL-4, IL-5, IL-13) in nasal lavage fluid or tissue homogenates using ELISA or qPCR[14][15].

Protocol 3: Quantification of PGD2 and Metabolites in Biological Samples

Accurate measurement of PGD2 and its metabolites like DK-PGD2 is vital for biomarker studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard.

-

Sample Collection: Collect biological fluids (e.g., plasma, cell culture supernatants, bronchoalveolar lavage fluid)[16][17].

-

Stabilization: Immediately add antioxidants (like Butylated Hydroxytoluene - BHT) and acidify the sample (e.g., with citric acid) to prevent degradation and auto-oxidation of prostaglandins[16]. PGD2 is unstable, and samples should be processed quickly (e.g., within 8 hours)[16][17].

-

Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard (e.g., d4-PGD2) to each sample to control for analyte loss during processing[16][17].

-

Solid-Phase Extraction (SPE): Purify and concentrate the prostaglandins (B1171923) from the complex biological matrix using an SPE cartridge.

-

LC-MS/MS Analysis: Separate the prostaglandins using high-performance liquid chromatography (HPLC) and detect and quantify them using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used for accurate quantification against a standard curve[16][17].

Therapeutic Implications and Future Directions

The central role of the PGD2-DK-PGD2-CRTH2 axis in driving type 2 inflammation makes it a highly attractive target for therapeutic intervention in allergic diseases. The pro-inflammatory effects, such as the recruitment and activation of eosinophils and Th2 cells, are mediated almost entirely through CRTH2[1][2]. Therefore, developing selective CRTH2 antagonists offers a promising strategy to inhibit these downstream effects without interfering with the potentially beneficial or distinct roles of the DP1 receptor[3][18][19].

Several orally active CRTH2 antagonists have been developed and tested in clinical trials for asthma and allergic rhinitis[3][18]. While results have been variable, these compounds have shown potential in reducing airway inflammation and improving lung function in specific patient phenotypes, particularly those with high eosinophil counts.

Future research should focus on:

-

Further elucidating the distinct signaling pathways activated by different PGD2 metabolites via CRTH2[20][13].

-

Identifying patient populations most likely to respond to CRTH2 antagonist therapy through biomarker development.

-

Investigating the long-term safety and efficacy of CRTH2 antagonists as either monotherapy or add-on therapy for severe allergic diseases[18].

By targeting the specific pro-inflammatory pathway mediated by DK-PGD2 and the CRTH2 receptor, it is possible to develop more precise and effective treatments for a range of debilitating allergic disorders.

References

- 1. Prostaglandin D2 and TH2 Inflammation in the Pathogenesis of Bronchial Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The prostaglandin D2 receptor 2 pathway in asthma: a key player in airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Prostaglandin D2 receptors DP and CRTH2 in the pathogenesis of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Role of prostaglandin D2 in mast cell activation-induced sensitization of esophageal vagal afferents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of anti-inflammatory role of prostaglandin D2: Veterinary Science Award Winner’s (No.118) Commemorative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. [Prostaglandin D2 in allergy: PGD2 has dual receptor systems] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effects of prostaglandin D2 on helper T cell functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. T Helper 2 Cell Overview | Thermo Fisher Scientific - HK [thermofisher.com]

- 12. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prostaglandin D2 plays an essential role in chronic allergic inflammation of the skin via CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Role of prostaglandin D2 and CRTH2 blockade in early- and late-phase nasal responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. An improved LC-MS-MS method for the quantification of prostaglandins E2 and D2 production in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An improved LC-MS/MS method for the quantification of prostaglandins E(2) and D(2) production in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Prostaglandin D2 receptor antagonists in allergic disorders: safety, efficacy, and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. benthamscience.com [benthamscience.com]

- 20. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Enzymatic Formation of 13,14-Dihydro-15-keto PGD2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostaglandin (B15479496) D2 (PGD2) is a critical lipid mediator involved in a myriad of physiological and pathological processes, including sleep regulation, allergic inflammation, and bronchoconstriction. Its biological activity is tightly regulated through metabolic inactivation. A key metabolite in this process is 13,14-dihydro-15-keto PGD2, a stable compound that has emerged as a selective agonist for the CRTH2/DP2 receptor, playing a significant role in immune responses.[1][2][3][4][5][6] This technical guide provides a comprehensive overview of the enzymatic cascade responsible for the formation of 13,14-dihydro-15-keto PGD2, detailed experimental protocols for the key enzymes involved, and a summary of relevant quantitative data.

The Biosynthetic Pathway of 13,14-Dihydro-15-keto PGD2

The formation of 13,14-dihydro-15-keto PGD2 is a multi-step enzymatic process that begins with the release of arachidonic acid from the cell membrane and culminates in the modification of the parent PGD2 molecule.

Step 1: Arachidonic Acid to PGH2 The pathway is initiated by the action of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which convert arachidonic acid into the unstable intermediate, Prostaglandin H2 (PGH2).[7]

Step 2: PGH2 to PGD2 PGH2 is then isomerized to PGD2 by the action of Prostaglandin D2 synthases (PGDS).[7] Two primary isoforms of PGDS exist:

-

Lipocalin-type PGDS (L-PGDS): Primarily found in the central nervous system and male genital organs.[8]

-

Hematopoietic PGDS (H-PGDS): A cytosolic enzyme found in immune cells like mast cells, antigen-presenting cells, and Th2 cells, which is crucial for PGD2 production during allergic and inflammatory responses.[7][9][10] H-PGDS is a member of the Sigma class of glutathione (B108866) S-transferases and requires glutathione (GSH) for its activity.[9][10]

Step 3: PGD2 Metabolism to 13,14-dihydro-15-keto PGD2 The conversion of PGD2 to its final stable metabolite occurs via the "15-hydroxy PGDH pathway" and involves two key enzymatic steps analogous to the metabolism of other prostaglandins (B1171923) like PGE2 and PGF2α:[1][2][3][4][5][6][11]

-

Oxidation: The 15-hydroxyl group of PGD2 is oxidized to a ketone by 15-hydroxyprostaglandin dehydrogenase (15-PGDH) , forming an intermediate, 15-keto PGD2.

-

Reduction: The double bond at the C13-14 position of 15-keto PGD2 is then reduced by 15-oxo-prostaglandin Δ13-reductase , yielding the stable metabolite, 13,14-dihydro-15-keto PGD2.[12][13]

This final metabolite is more stable than its precursor PGD2 and serves as a reliable marker for in vivo PGD2 production.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and metabolites in the PGD2 pathway.

Table 1: Michaelis-Menten Constants (Km) of Key Enzymes

| Enzyme | Substrate | Km (µM) | Organism/Source |

|---|---|---|---|

| Human H-PGDS | PGH2 | ~20 | Recombinant Human |

| Human 15-PGDH | PGE2 | ~5.3 | Human Placenta |

| Bovine 15-oxo-PGΔ13-reductase| 15-keto-PGE2 | ~27 | Bovine Lung |

Note: Data for PGD2 as a substrate for 15-PGDH and 15-keto PGD2 for 15-oxo-PGΔ13-reductase is limited; values for PGE2 are provided as an analogue.

Table 2: Receptor Binding Affinities (Ki)

| Compound | Receptor | Ki (nM) |

|---|---|---|

| PGD2 | CRTH2/DP2 | 2.4 |

| 13,14-Dihydro-15-keto PGD2 | CRTH2/DP2 | 2.91 |

| 15-deoxy-Δ12,14-PGJ2 | CRTH2/DP2 | 3.15 |

| PGD2 | DP1 | ~0.3 |

| 13,14-Dihydro-15-keto PGD2 | DP1 | >30,000 |

Data from equilibrium competition binding assays with recombinant human receptors.[14]

Experimental Protocols

Detailed methodologies for assessing the activity of key enzymes and quantifying the final metabolite are provided below.

Protocol 1: Hematopoietic Prostaglandin D Synthase (H-PGDS) Activity Assay

This protocol describes a method to determine the activity of H-PGDS by measuring the production of PGD2 from PGH2.

Materials:

-

Recombinant H-PGDS enzyme

-

PGH2 (substrate)

-

Reduced Glutathione (GSH)

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0

-

Stop Solution: 1 M Citric Acid

-

PGD2 ELISA Kit

-

Ice bath

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the H-PGDS enzyme in the assay buffer. Prepare a stock solution of PGH2 in an appropriate organic solvent and dilute it in the assay buffer immediately before use. Prepare a stock solution of GSH.

-

Reaction Setup: In a 96-well plate, add 50 µL of the diluted H-PGDS enzyme to each well.

-

Initiation: To start the reaction, add 25 µL of GSH solution followed by 25 µL of the PGH2 substrate to each well. Include a no-enzyme control.

-

Incubation: Incubate the plate at 37°C for 5 minutes.

-

Termination: Stop the reaction by adding 50 µL of the stop solution.

-

Quantification: Measure the concentration of PGD2 produced in each well using a commercial PGD2 ELISA kit, following the manufacturer's instructions.[15]

-

Data Analysis: Calculate the specific activity of the enzyme (nmol of PGD2 produced per minute per mg of protein).

Protocol 2: Quantification of 13,14-Dihydro-15-keto PGD2 by LC-MS/MS

This protocol outlines the quantification of 13,14-dihydro-15-keto PGD2 from biological samples (e.g., plasma, cell culture supernatants) using liquid chromatography-tandem mass spectrometry.

Materials:

-

Biological sample

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

-

C18 analytical column

-

Solvents: Methanol (B129727), Acetonitrile (B52724), Water, Formic Acid (LC-MS grade)

Procedure:

-

Sample Preparation & Extraction:

-

Thaw the biological sample on ice.

-

Spike the sample with a known amount of the internal standard (13,14-dihydro-15-keto PGD2-d4).

-

Condition the SPE cartridge with methanol followed by water.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove impurities.

-

Elute the analyte and internal standard with a high percentage of organic solvent (e.g., methanol or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the sample in the initial mobile phase.[16]

-

-

LC-MS/MS Analysis:

-

Inject the reconstituted sample into the LC-MS/MS system.

-

Perform chromatographic separation on the C18 column using a suitable gradient elution (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

-

Operate the mass spectrometer in negative ion mode with ESI.[16]

-

Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Data Analysis:

-

Integrate the peak areas for the analyte and the internal standard.

-

Generate a standard curve using known concentrations of 13,14-dihydro-15-keto PGD2.

-

Calculate the concentration of the analyte in the sample by comparing its peak area ratio to the internal standard against the standard curve.[16]

-

Conclusion

The enzymatic formation of 13,14-dihydro-15-keto PGD2 is a well-defined pathway involving a series of crucial enzymes, starting from COX and culminating in the actions of 15-PGDH and 15-oxo-PGΔ13-reductase. As a stable and selective agonist for the CRTH2/DP2 receptor, this metabolite is of significant interest in the fields of immunology and drug development for allergic and inflammatory diseases. The protocols and data presented in this guide offer a technical foundation for researchers to investigate this important biosynthetic pathway and its role in health and disease.

References

- 1. caymanchem.com [caymanchem.com]

- 2. thomassci.com [thomassci.com]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. gentaur.com [gentaur.com]

- 6. 美国GlpBio - 13,14-dihydro-15-keto Prostaglandin D2 | Cas# 59894-07-4 [glpbio.cn]

- 7. PGD Synthase and PGD2 in Immune Resposne - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Prostaglandin D synthase: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Hematopoietic prostaglandin D synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. 13,14-dihydro-15-keto Prostaglandin D1 | Benchchem [benchchem.com]

- 12. LIPID MAPS [lipidmaps.org]

- 13. caymanchem.com [caymanchem.com]

- 14. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Unraveling the 13,14-Dihydro-15-keto PGD2 Signaling Cascade: A Technical Guide for Researchers

An in-depth exploration of the core signaling mechanisms, quantitative data, and experimental protocols relevant to the selective CRTH2/DP2 receptor agonist, 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2). This guide is intended for researchers, scientists, and drug development professionals in the fields of immunology, inflammation, and pharmacology.

Introduction

13,14-dihydro-15-keto prostaglandin D2 (DK-PGD2) is a key metabolite of prostaglandin D2 (PGD2) formed via the 15-hydroxy PGDH pathway.[1][2] Unlike its precursor PGD2, which signals through both the DP1 and DP2 (also known as CRTH2) receptors, DK-PGD2 is a highly selective agonist for the CRTH2/DP2 receptor.[1][2][3][4][5] This selectivity makes DK-PGD2 a valuable tool for elucidating the specific roles of the CRTH2/DP2 signaling pathway in various physiological and pathological processes. The CRTH2/DP2 receptor is a G-protein coupled receptor (GPCR) predominantly expressed on type 2 innate lymphoid cells (ILC2s), T helper 2 (Th2) cells, eosinophils, and basophils.[6][7][8] Its activation by ligands like PGD2 and DK-PGD2 is critically involved in the pathogenesis of allergic and inflammatory conditions such as asthma.[9][10][11] This guide provides a comprehensive overview of the DK-PGD2 signaling cascade, including quantitative data on its interactions and detailed experimental protocols for its study.

The DK-PGD2 Signaling Pathway

The signaling cascade initiated by DK-PGD2 binding to the CRTH2/DP2 receptor is primarily mediated through the Gαi subunit of the heterotrimeric G-protein.[6][12] This interaction triggers a series of downstream events that ultimately lead to the characteristic cellular responses associated with CRTH2/DP2 activation.

Upon agonist binding, the Gαi subunit dissociates from the Gβγ dimer. The activated Gαi inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12] Concurrently, the Gβγ subunit can activate phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptors on the endoplasmic reticulum, causing the release of stored calcium ions (Ca2+) into the cytoplasm.[12] This rise in intracellular calcium is a key signaling event that drives many of the downstream cellular responses.

The major downstream effects of DK-PGD2-mediated CRTH2/DP2 activation include:

-

Chemotaxis: The directed migration of immune cells, such as eosinophils, basophils, and Th2 cells, to sites of inflammation.[6][8]

-

Cytokine Production: The release of type 2 cytokines, including IL-4, IL-5, and IL-13, from ILC2s and Th2 cells, which further propagates the inflammatory response.[6][11][13]

-

Cell Activation: The degranulation of eosinophils and basophils, releasing pro-inflammatory mediators.[8]

-

Inhibition of Apoptosis: Promoting the survival of inflammatory cells.[6]

Below is a diagram illustrating the core signaling pathway.

Quantitative Data

The following tables summarize key quantitative data related to the interaction of DK-PGD2 and other ligands with the CRTH2/DP2 receptor.

Table 1: Binding Affinities (Ki) of Prostaglandins for the Human CRTH2/DP2 Receptor

| Ligand | Ki (nM) | Reference(s) |

| 13,14-dihydro-15-keto PGD2 (DK-PGD2) | 2.91 ± 0.29 | [3] |

| Prostaglandin D2 (PGD2) | 2.4 ± 0.2 | [3] |

| 15-deoxy-Δ12,14-PGJ2 | 3.15 ± 0.32 | [3] |

Data presented as mean ± SEM.

Table 2: Functional Potency (EC50) of DK-PGD2 and Related Metabolites

| Ligand | Cellular Response | Cell Type | EC50 (nM) | Reference(s) |

| DK-PGD2 | Migration | Eosinophils | 2.7 ± 2.3 | [14] |

| DK-PGD2 | Migration | ILC2s | 14.2 ± 3.4 | [14] |

| PGD2 | Migration | Eosinophils | 0.7 ± 0.2 | [14] |

| PGD2 | Migration | ILC2s | 17.4 ± 3.9 | [14] |

| Δ12-PGD2 | Migration | Eosinophils | 1.2 ± 1.8 | [14] |

| Δ12-PGD2 | Migration | ILC2s | 19.3 ± 3.2 | [14] |

| 15-deoxy-Δ12,14-PGD2 | Migration | Eosinophils | 1.5 ± 1.6 | [14] |

| 15-deoxy-Δ12,14-PGD2 | Migration | ILC2s | 21.8 ± 6.3 | [14] |

Data presented as mean ± SEM.

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of the DK-PGD2 signaling cascade. The following sections provide protocols for key experiments.

Receptor Binding Assay

This protocol is adapted from studies characterizing ligand binding to GPCRs.[3]

Objective: To determine the binding affinity (Ki) of DK-PGD2 for the CRTH2/DP2 receptor.

Materials:

-

Cell membranes prepared from cells expressing the human CRTH2/DP2 receptor.

-

Radiolabeled ligand (e.g., [3H]PGD2).

-

Unlabeled DK-PGD2 and other competing ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Prepare a series of dilutions of the unlabeled competitor ligand (DK-PGD2).

-

In a 96-well plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and the various concentrations of the unlabeled competitor.

-

Incubate the mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Data are analyzed using non-linear regression to determine the IC50 value, which is then converted to a Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol is based on standard methods for measuring Gq-coupled GPCR activity.[15][16][17][18]

Objective: To measure the increase in intracellular calcium concentration following stimulation of CRTH2/DP2 receptors with DK-PGD2.

Materials:

-

Cells expressing the CRTH2/DP2 receptor.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).[17][18]

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

DK-PGD2 and other agonists/antagonists.

-

Fluorescence plate reader with injection capabilities.

Procedure:

-

Seed cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with the calcium-sensitive dye by incubating them in assay buffer containing the dye for a specified time (e.g., 30-60 minutes) at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject DK-PGD2 or other compounds into the wells while continuously recording the fluorescence signal.

-

The change in fluorescence intensity corresponds to the change in intracellular calcium concentration.

-

Data are often expressed as the ratio of fluorescence at two different excitation or emission wavelengths (for ratiometric dyes like Fura-2) or as a change in fluorescence relative to the baseline.[18]

-

Concentration-response curves can be generated to determine the EC50 of the agonist.

cAMP Measurement Assay

This protocol describes a common method for assessing Gi-coupled GPCR activity.[19][20][21][22][23]

Objective: To measure the inhibition of adenylyl cyclase and the resulting decrease in intracellular cAMP levels upon CRTH2/DP2 receptor activation by DK-PGD2.

Materials:

-

Cells expressing the CRTH2/DP2 receptor.

-

Forskolin (B1673556) (an adenylyl cyclase activator).

-

DK-PGD2 and other test compounds.

-

Lysis buffer.

-

cAMP assay kit (e.g., based on competitive binding, ELISA, or bioluminescence).[20][21]

Procedure:

-

Seed cells in a multi-well plate and culture overnight.

-

Pre-treat the cells with the test compound (DK-PGD2) for a short period.

-

Stimulate the cells with forskolin to induce cAMP production. The inhibitory effect of the Gi-coupled receptor will be measured against this stimulated level.

-

Lyse the cells to release the intracellular cAMP.

-

Measure the cAMP concentration in the cell lysates using a commercial assay kit according to the manufacturer's instructions.

-

The reduction in forskolin-stimulated cAMP levels in the presence of DK-PGD2 indicates Gi-coupled signaling.

-

Concentration-response curves can be generated to determine the IC50 of the agonist for cAMP inhibition.

References

- 1. thomassci.com [thomassci.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound - Immunomart [immunomart.com]

- 6. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]

- 7. karger.com [karger.com]

- 8. Prostaglandin DP2 receptor - Wikipedia [en.wikipedia.org]

- 9. Structures of the Human PGD2 Receptor CRTH2 Reveal Novel Mechanisms for Ligand Recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pnas.org [pnas.org]

- 13. Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Prostaglandin D2 metabolites activate asthmatic patient-derived type 2 innate lymphoid cells and eosinophils via the DP2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. en.bio-protocol.org [en.bio-protocol.org]

- 17. agilent.com [agilent.com]

- 18. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. cAMP-Glo™ Assay Protocol [promega.jp]

- 21. cAMP-Glo™ Max Assay Protocol [worldwide.promega.com]

- 22. bio-protocol.org [bio-protocol.org]

- 23. en.bio-protocol.org [en.bio-protocol.org]

Cellular Sources of 13,14-Dihydro-15-keto Prostaglandin D2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2) is a stable metabolite of prostaglandin D2 (PGD2), a key lipid mediator implicated in a variety of physiological and pathological processes, including allergic inflammation. While PGD2 itself is relatively unstable, its metabolites, such as DK-PGD2, have longer half-lives and can serve as reliable markers of in vivo PGD2 production. Understanding the cellular origins of DK-PGD2 is crucial for elucidating the mechanisms of PGD2-mediated signaling and for the development of targeted therapeutics. This technical guide provides a comprehensive overview of the primary cellular sources of DK-PGD2, detailing the enzymatic pathways, quantitative data, and experimental protocols relevant to its study.

Biosynthesis of 13,14-Dihydro-15-keto Prostaglandin D2

The production of DK-PGD2 is a two-step process. First, arachidonic acid is converted to PGD2. This is followed by the metabolic conversion of PGD2 to DK-PGD2.

-

Synthesis of Prostaglandin D2: The synthesis of PGD2 is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by phospholipase A2. Arachidonic acid is then converted to the unstable intermediate prostaglandin H2 (PGH2) by cyclooxygenase (COX) enzymes, COX-1 and COX-2. Finally, hematopoietic prostaglandin D synthase (H-PGDS) catalyzes the isomerization of PGH2 to PGD2.

-

Metabolism of PGD2 to DK-PGD2: The conversion of PGD2 to DK-PGD2 is catalyzed by the enzyme 15-hydroxyprostaglandin dehydrogenase (15-PGDH). This enzyme oxidizes the 15-hydroxyl group of PGD2 to a keto group, forming 15-keto-PGD2, which is then rapidly reduced at the C13-C14 double bond to yield the more stable 13,14-dihydro-15-keto-PGD2.

Primary Cellular Sources

The primary cellular sources of DK-PGD2 are the cells that express high levels of hematopoietic prostaglandin D synthase (H-PGDS), the key enzyme in PGD2 synthesis. These include several key immune cells:

-

Mast Cells: Mast cells are considered the most significant source of PGD2 in the context of allergic reactions. Upon activation, typically through IgE-receptor cross-linking, mast cells rapidly release large quantities of newly synthesized PGD2.

-

Macrophages: Macrophages, particularly when activated by pro-inflammatory stimuli such as lipopolysaccharide (LPS), are potent producers of PGD2.

-

Dendritic Cells (DCs): As antigen-presenting cells, dendritic cells contribute to the production of PGD2 in the immune response.

-

T helper 2 (Th2) Cells: Th2 cells, a subset of T lymphocytes involved in allergic inflammation, have been shown to produce PGD2.

-

Type 2 Innate Lymphoid Cells (ILC2s): ILC2s are a more recently identified source of PGD2. Upon activation by alarmins such as IL-33, ILC2s can produce PGD2, which can then be metabolized to DK-PGD2.

Quantitative Data on PGD2 Production

While direct quantitative data for DK-PGD2 production by each cell type is limited in the literature, measurements of its precursor, PGD2, provide a strong indication of the potential for DK-PGD2 generation. The following table summarizes available data on PGD2 production by various cellular sources. It is important to note that the subsequent conversion to DK-PGD2 is dependent on the expression and activity of 15-PGDH in the local microenvironment.

| Cell Type | Stimulus | PGD2 Concentration | Reference |

| Human Monocytes | LPS/IFN-γ | Up to 50 ng/mg protein | [1] |

| Human ILC2s | IL-25, IL-33, TSLP | Up to 1.5 ng/mL (from 5 x 10^5 cells) | [2] |

Signaling Pathways and Regulation

The production of DK-PGD2 is intricately regulated at the level of both PGD2 synthesis and its metabolism by 15-PGDH.

Regulation of PGD2 Synthesis

The synthesis of PGD2 is primarily controlled by the expression and activity of COX-2 and H-PGDS. Pro-inflammatory signals, such as those initiated by cytokines and pathogen-associated molecular patterns (PAMPs), can upregulate the expression of these enzymes, leading to increased PGD2 production.

Regulation of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH)

The activity of 15-PGDH, the enzyme that converts PGD2 to its keto-metabolites, is a critical control point. Various signaling molecules and pathways have been shown to regulate 15-PGDH expression and activity:

-

Transforming Growth Factor-β (TGF-β): TGF-β is a potent inducer of 15-PGDH expression in various cell types, including gastrointestinal epithelial cells.[3][4] This suggests a role for TGF-β in dampening prostaglandin-driven inflammation.

-

Pro-inflammatory Cytokines: Cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α) have been shown to downregulate 15-PGDH expression in certain contexts, such as in pancreatic cancer and lung adenocarcinoma cells.[4][5] This can lead to an accumulation of pro-inflammatory prostaglandins (B1171923).

-

MAP Kinase Pathway: The mitogen-activated protein (MAP) kinase pathway has been implicated in the regulation of 15-PGDH. For instance, the anti-inflammatory drug hydroxychloroquine (B89500) has been shown to upregulate 15-PGDH expression in synoviocytes through the MAP kinase pathway.[6]

-

Prostaglandin E2 (PGE2): There is evidence of a negative feedback loop where PGE2 can downregulate the expression of 15-PGDH, thereby prolonging its own biological effects.[7]

Experimental Protocols

Protocol 1: Induction and Measurement of PGD2/DK-PGD2 from Mast Cells

Objective: To stimulate human mast cells to produce PGD2 and its metabolite DK-PGD2 and to quantify their levels in the cell culture supernatant.

Materials:

-

Human mast cell line (e.g., LAD2) or primary human mast cells

-

Cell culture medium (e.g., StemPro-34 with supplements)

-

Human IgE

-

Anti-human IgE antibody

-

Calcium ionophore A23187 (optional positive control)

-

Phosphate-buffered saline (PBS)

-

LC-MS/MS system

-

Analytical standards for PGD2 and DK-PGD2

-

Deuterated internal standards (e.g., PGD2-d4, DK-PGD2-d4)

-

Solid-phase extraction (SPE) cartridges

Procedure:

-

Cell Culture and Sensitization:

-

Culture human mast cells according to standard protocols.

-

For IgE-mediated activation, sensitize the cells by incubating with human IgE (e.g., 1 µg/mL) for 24-48 hours.

-

-

Cell Stimulation:

-

Wash the sensitized cells with PBS to remove unbound IgE.

-

Resuspend the cells in fresh culture medium.

-

Stimulate the cells with anti-human IgE antibody (e.g., 1-10 µg/mL) for a specified time course (e.g., 30 minutes, 1 hour, 4 hours).

-

For a positive control, stimulate a separate batch of cells with a calcium ionophore such as A23187 (e.g., 1 µM).

-

-

Sample Collection and Preparation:

-

Centrifuge the cell suspension to pellet the cells.

-

Collect the supernatant, which contains the secreted prostaglandins.

-

Immediately add an antioxidant (e.g., butylated hydroxytoluene) and the deuterated internal standards to the supernatant to prevent degradation and for accurate quantification.

-

Perform solid-phase extraction (SPE) to concentrate and purify the prostaglandins from the culture medium.

-

-

LC-MS/MS Analysis:

-

Reconstitute the extracted sample in an appropriate solvent.

-

Analyze the sample using a validated LC-MS/MS method for the simultaneous quantification of PGD2 and DK-PGD2.

-

Develop a standard curve using the analytical standards to determine the concentration of the analytes in the samples.

-

Protocol 2: Induction and Measurement of PGD2/DK-PGD2 from Macrophages

Objective: To stimulate human or murine macrophages to produce PGD2 and DK-PGD2 and to quantify their levels.

Materials:

-

Macrophage cell line (e.g., RAW 264.7) or primary monocyte-derived macrophages

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Lipopolysaccharide (LPS)

-

Interferon-gamma (IFN-γ) (optional co-stimulant)

-

LC-MS/MS system and reagents as described in Protocol 1

Procedure:

-

Cell Culture:

-

Culture macrophages in appropriate medium. For primary macrophages, differentiate from monocytes for 5-7 days.

-

-

Cell Stimulation:

-

Replace the culture medium with fresh medium.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) with or without IFN-γ (e.g., 20 ng/mL) for a time course (e.g., 4, 8, 24 hours).

-

-

Sample Collection and Preparation:

-

Follow the same procedure as described in Protocol 1 (steps 3 and 4) for sample collection, preparation, and LC-MS/MS analysis.

-

Conclusion

This compound is a key metabolite of PGD2, and its production is indicative of the activity of several important immune cells, including mast cells, macrophages, dendritic cells, Th2 cells, and ILC2s. The synthesis of DK-PGD2 is dependent on the initial production of PGD2 by H-PGDS and the subsequent metabolic conversion by 15-PGDH. The expression and activity of 15-PGDH are tightly regulated by a complex network of signaling pathways, including those initiated by TGF-β and pro-inflammatory cytokines. The experimental protocols provided in this guide offer a framework for the investigation of DK-PGD2 production from its primary cellular sources. Further research into the quantitative production of DK-PGD2 by these cells and the intricate regulatory mechanisms will provide valuable insights into the role of the PGD2 metabolic pathway in health and disease, and may pave the way for novel therapeutic interventions.

References

- 1. Regulation of Immune Responses by Prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pnas.org [pnas.org]

- 4. 15-Hydroxyprostaglandin dehydrogenase, a COX-2 oncogene antagonist, is a TGF-beta-induced suppressor of human gastrointestinal cancers [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. atsjournals.org [atsjournals.org]

In Vivo Metabolism of 13,14-Dihydro-15-keto PGD2 in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prostaglandin (B15479496) D2 (PGD2), a major cyclooxygenase product, is a potent lipid mediator involved in a wide array of physiological and pathological processes, including sleep regulation, allergic inflammation, and vasodilation. The in vivo bioactivity of PGD2 is tightly regulated by its rapid metabolism into various downstream products. A key early step in this metabolic cascade is the formation of 13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) via the action of 15-hydroxyprostaglandin dehydrogenase. This technical guide provides an in-depth overview of the in vivo metabolism of DK-PGD2 in humans, focusing on its subsequent metabolic fate, quantitative data on its urinary metabolites, and detailed experimental protocols for their analysis.

Core Concepts in DK-PGD2 Metabolism

In humans, DK-PGD2 is a transient intermediate that undergoes extensive further metabolism before excretion. A crucial and predominant metabolic transformation is the reduction of the 11-keto group, which converts the D-ring of the prostaglandin into an F-ring structure. Consequently, the major urinary metabolites of PGD2, and by extension DK-PGD2, are PGF-ring compounds. These metabolites are further modified by β-oxidation of the carboxylic acid side chain and ω-oxidation of the alkyl side chain, leading to a variety of smaller, more polar compounds that are readily excreted in the urine. Notably, virtually no intact DK-PGD2 is found in human urine.

Quantitative Analysis of Urinary Metabolites

The landmark study by Liston and Roberts in 1985, which involved the intravenous infusion of radiolabeled PGD2 into a human volunteer, provided the first comprehensive profile of its urinary metabolites. This study identified 25 distinct metabolites, the majority of which possessed a PGF-ring structure.

Subsequent research by Morrow and colleagues focused on the quantification of the most abundant of these metabolites, 9α,11β-dihydroxy-15-oxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid, establishing it as a reliable biomarker for endogenous PGD2 production.

| Metabolite Class | Key Metabolites Identified in Human Urine | Normal Urinary Excretion |

| Major Tetranor Metabolite | 9α,11β-dihydroxy-15-oxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid | 1.08 ± 0.72 ng/mg creatinine[1] |

| PGF-Ring Metabolites | A series of isomeric PGF2 compounds and their dinor and tetranor derivatives | Not individually quantified in routine assays |

| PGD-Ring Metabolites | Present in much lower abundance than PGF-ring metabolites | Not routinely quantified |

Metabolic Pathway of PGD2 in Humans

The metabolic cascade of PGD2 is complex, involving multiple enzymatic steps and leading to a diverse array of products. The initial conversion to DK-PGD2 is followed by a pivotal ring transformation and subsequent side-chain oxidations.

Experimental Protocols

The analysis of DK-PGD2 metabolites in human urine typically involves sophisticated analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods offer the high sensitivity and specificity required to measure the low concentrations of these metabolites in a complex biological matrix.

Sample Preparation for Urinary Metabolite Analysis

-

Urine Collection: A 24-hour or random urine sample is collected. It is recommended that patients avoid aspirin, indomethacin, and other anti-inflammatory medications for at least 48 hours prior to and during collection.

-

Internal Standard Addition: A stable isotope-labeled internal standard (e.g., [¹⁸O₄]-labeled major metabolite) is added to an aliquot of the urine sample to allow for accurate quantification by isotope dilution mass spectrometry.

-

Solid-Phase Extraction (SPE): The urine sample is acidified and passed through a C18 SPE cartridge. This step removes salts and other polar interferences while retaining the more lipophilic prostaglandin metabolites.

-

Elution: The retained metabolites are eluted from the SPE cartridge with an organic solvent such as ethyl acetate (B1210297) or methanol.

-

Derivatization (for GC-MS): The eluted metabolites are chemically modified to increase their volatility and improve their chromatographic properties. This typically involves:

-

Methoximation: To protect ketone groups.

-

Esterification: To convert carboxylic acids to esters (e.g., pentafluorobenzyl esters).

-

Silylation: To convert hydroxyl groups to trimethylsilyl (B98337) ethers.

-

Analytical Methodology: GC-MS

-

Gas Chromatography:

-

Column: A capillary column with a non-polar stationary phase (e.g., DB-1 or equivalent) is typically used.

-

Injection: A splitless injection is used to maximize the transfer of the sample onto the column.

-

Temperature Program: A temperature gradient is employed to separate the various metabolites based on their boiling points.

-

-

Mass Spectrometry:

-

Ionization: Negative ion chemical ionization (NICI) is often used as it provides high sensitivity for the electronegative derivatized metabolites.

-

Detection: Selected ion monitoring (SIM) is used to monitor for specific ions characteristic of the target metabolite and its internal standard, enhancing the specificity of the analysis.

-

Analytical Methodology: LC-MS/MS

-

Liquid Chromatography:

-

Column: A reverse-phase C18 column is commonly used to separate the metabolites.

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol), both containing a small amount of an acid (e.g., formic acid or acetic acid), is used to elute the metabolites.

-

-

Tandem Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is typically employed.

-

Detection: Multiple reaction monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for the target metabolite, fragmenting it, and then detecting a specific product ion. This highly selective technique minimizes interferences from the complex urine matrix.

-

Conclusion

The in vivo metabolism of 13,14-dihydro-15-keto PGD2 in humans is characterized by its rapid conversion to a series of PGF-ring metabolites that are further oxidized and excreted in the urine. The quantification of the major urinary metabolite, 9α,11β-dihydroxy-15-oxo-2,3,18,19-tetranorprost-5-ene-1,20-dioic acid, serves as a valuable index of endogenous PGD2 production. The analytical methods for these metabolites, primarily GC-MS and LC-MS/MS, are highly specialized and require meticulous sample preparation and expertise in mass spectrometry. This guide provides a foundational understanding of these processes for researchers and professionals in the field of drug development and lipidomics.

References

The Structural Elucidation of 13,14-Dihydro-15-keto Prostaglandin D2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 13,14-Dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a critical metabolite of prostaglandin D2 (PGD2). DK-PGD2 is a selective agonist for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as the DP2 receptor, playing a significant role in inflammatory and allergic responses.[1][2] This document outlines the key physicochemical properties, provides available spectroscopic data, details relevant experimental methodologies for isolation and characterization, and illustrates the associated signaling pathway.

Introduction

13,14-Dihydro-15-keto prostaglandin D2 (DK-PGD2) is a biologically active lipid mediator formed from the metabolic conversion of PGD2 via the 15-hydroxyprostaglandin dehydrogenase (15-PGDH) pathway.[1][2] Its significance in immunology and pharmacology stems from its selective agonism of the CRTH2 receptor, a G protein-coupled receptor (GPCR) implicated in the pathogenesis of allergic diseases such as asthma and atopic dermatitis. A thorough understanding of the precise molecular structure of DK-PGD2 is paramount for the design of novel therapeutics targeting the CRTH2 signaling cascade and for the development of accurate analytical methods to quantify its presence in biological systems.

Physicochemical and Spectroscopic Data

General Properties

| Property | Value | Source |

| Chemical Formula | C₂₀H₃₂O₅ | PubChem[3] |

| Molecular Weight | 352.5 g/mol | PubChem[3] |

| IUPAC Name | (Z)-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid | PubChem[3] |

| CAS Number | 59894-07-4 | Cayman Chemical[2] |

| Appearance | Typically a solution in an organic solvent (e.g., methyl acetate) | Cayman Chemical[2] |

| Purity | ≥95% (Commercially available standard) | Cayman Chemical[2] |

Mass Spectrometry Data

Mass spectrometry is a cornerstone technique for the identification and quantification of prostaglandins (B1171923) and their metabolites. High-resolution mass spectrometry provides accurate mass measurements, while tandem mass spectrometry (MS/MS) elucidates structural fragments.

| Precursor Ion | m/z | Top Fragment Ions (m/z) | Instrument Type | Source |

| [M+H]⁺ | 353.2323 | 335.2, 317.2, 299.2 | IT/ion trap | PubChem[3] |

| [M-H]⁻ | 351.2177 | 333.3, 315.5, 316.0 | IT/ion trap | PubChem[3] |

Note: The fragmentation pattern provides valuable information about the loss of water molecules and cleavages of the fatty acid side chains, which is characteristic of prostaglandins.

Experimental Protocols

The structural characterization of DK-PGD2 necessitates a multi-step experimental workflow, from isolation and purification to analysis by various spectroscopic techniques. The following protocols are generalized from established methods for prostaglandin analysis and can be adapted for DK-PGD2.

Isolation and Purification

The isolation of DK-PGD2 from biological matrices (e.g., cell culture supernatants, plasma) or from a synthetic reaction mixture typically involves liquid-liquid extraction followed by chromatographic purification.

Protocol: Solid-Phase Extraction (SPE) and High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Acidify the aqueous sample to pH 3-4 with a suitable acid (e.g., citric acid) to protonate the carboxylic acid group of DK-PGD2.

-

Solid-Phase Extraction:

-

Condition a C18 SPE cartridge with methanol (B129727) followed by acidified water (pH 3-4).

-

Load the prepared sample onto the cartridge.

-

Wash the cartridge with a low-polarity solvent (e.g., hexane) to remove nonpolar impurities.

-

Wash with a slightly more polar solvent (e.g., water/methanol mixture) to remove polar impurities.

-

Elute DK-PGD2 with a more polar solvent, such as methyl formate (B1220265) or ethyl acetate.

-

-

Solvent Evaporation: Evaporate the elution solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried extract in the mobile phase for HPLC analysis.

-

Reversed-Phase HPLC:

-

Column: C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

-

Detection: UV detection at a wavelength appropriate for the chromophore (typically around 210-230 nm for the enone system) or mass spectrometry.

-

Collect the fraction corresponding to the retention time of DK-PGD2.

-

Spectroscopic Analysis

3.2.1. Mass Spectrometry (MS)

-

Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Ionization: Electrospray Ionization (ESI) in both positive and negative modes.

-

Analysis:

-

Full Scan MS: To determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).

-

Product Ion Scan (MS/MS): To generate a fragmentation pattern for structural confirmation. The fragmentation of the precursor ion is induced by collision-induced dissociation (CID).

-

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A purified and dried sample of DK-PGD2 (typically >1 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

-

Experiments:

-

¹H NMR: To determine the number and environment of protons. Key signals would include those for the vinyl protons, protons adjacent to carbonyl and hydroxyl groups, and the aliphatic chain protons.

-

¹³C NMR: To identify the number and types of carbon atoms (e.g., carbonyl, olefinic, carbinol, and aliphatic carbons).

-

2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, which is essential for unambiguous assignment of the entire molecular structure.

-

Signaling Pathway and Experimental Workflow Visualization

The biological activity of DK-PGD2 is mediated through its interaction with the CRTH2 receptor, which is coupled to a Gαi protein. This interaction initiates a signaling cascade that leads to various cellular responses.

DK-PGD2/CRTH2 Signaling Pathway

Caption: Signaling pathway of 13,14-Dihydro-15-keto PGD2 via the CRTH2 receptor.

Experimental Workflow for Structural Characterization

Caption: General experimental workflow for the structural characterization of DK-PGD2.

Conclusion

The structural characterization of this compound is fundamental to understanding its biological function and for the development of targeted therapeutics. This guide has consolidated the available physicochemical and mass spectrometry data, provided adaptable experimental protocols for its isolation and analysis, and visualized its key signaling pathway and the workflow for its structural elucidation. While a complete public repository of all spectroscopic data for DK-PGD2 is currently lacking, the methodologies and data presented herein provide a robust framework for researchers in the fields of lipidomics, pharmacology, and drug discovery to further investigate this important inflammatory mediator.

References

The Role of 13,14-Dihydro-15-keto PGD2 in Th2 Cell Chemotaxis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the role of 13,14-dihydro-15-keto prostaglandin (B15479496) D2 (DK-PGD2), a stable metabolite of prostaglandin D2 (PGD2), in mediating the chemotaxis of T helper 2 (Th2) cells. Th2 cells are pivotal in the pathogenesis of allergic inflammatory diseases such as asthma and atopic dermatitis. Their recruitment to inflammatory sites is a critical step in the allergic cascade. DK-PGD2 has been identified as a selective agonist for the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), a G protein-coupled receptor that is preferentially expressed on Th2 lymphocytes, eosinophils, and basophils. This guide will detail the signaling pathways initiated by the DK-PGD2/CRTH2 interaction, present quantitative data on the chemotactic and cytokine-releasing effects of DK-PGD2, and provide comprehensive experimental protocols for the study of these phenomena.

Introduction

Prostaglandin D2 (PGD2) is a major pro-inflammatory mediator released by activated mast cells during an allergic response. However, PGD2 is chemically unstable and is rapidly metabolized in vivo to various products, including 13,14-dihydro-15-keto PGD2 (DK-PGD2). Unlike its precursor, DK-PGD2 is a stable molecule and a potent and selective agonist for the CRTH2 receptor.[1][2] The expression of CRTH2 is a hallmark of Th2 cells, and its activation by DK-PGD2 is a key driver of Th2 cell migration to sites of allergic inflammation.[1][3] Understanding the mechanisms of DK-PGD2-mediated Th2 cell chemotaxis is therefore of significant interest for the development of novel therapeutics for allergic diseases.

The DK-PGD2/CRTH2 Signaling Axis

The interaction of DK-PGD2 with the CRTH2 receptor on Th2 cells initiates a signaling cascade that culminates in cellular migration and the production of pro-inflammatory cytokines. This process is initiated by the coupling of the CRTH2 receptor to a pertussis toxin-sensitive Gαi-type G protein.[1][2]

Upon activation, the Gαi subunit dissociates from the βγ subunits, leading to downstream signaling events:

-

Calcium Mobilization: Activation of phospholipase C (PLC) by the G protein subunits leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). This rapid increase in cytosolic Ca2+ is a critical event in initiating cell migration.[1][4]

-

PI3K/Akt Pathway: The phosphoinositide 3-kinase (PI3K)/Akt pathway is also activated downstream of CRTH2. This pathway is crucial for both chemotaxis and the production of Th2 cytokines.[5][6] Inhibition of PI3K significantly reduces DK-PGD2-induced Th2 cell migration and the secretion of IL-4, IL-5, and IL-13.[5]

-

Cytokine Production: The increase in intracellular calcium activates the calmodulin/calcineurin pathway, leading to the dephosphorylation and nuclear translocation of the nuclear factor of activated T cells (NFAT).[5] In the nucleus, NFAT acts as a transcription factor to promote the expression of genes encoding the signature Th2 cytokines: IL-4, IL-5, and IL-13.[7][8]

References

- 1. Prostaglandin D2 Selectively Induces Chemotaxis in T Helper Type 2 Cells, Eosinophils, and Basophils via Seven-Transmembrane Receptor Crth2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Inhibition of PI3K and calcineurin suppresses chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2)-dependent responses of Th2 lymphocytes to prostaglandin D(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism | PLOS One [journals.plos.org]

- 8. Activation of Th2 cells downregulates CRTh2 through an NFAT1 mediated mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

interaction of DK-PGD2 with eosinophils and basophils

An In-depth Technical Guide: The Interaction of 13,14-dihydro-15-keto-Prostaglandin D2 (DK-PGD2) with Eosinophils and Basophils

Introduction

Prostaglandin (B15479496) D2 (PGD2) is a primary pro-inflammatory mediator released predominantly by activated mast cells during allergic responses[1][2]. Its biological effects are mediated through two distinct G-protein coupled receptors: the D prostanoid receptor (DP1) and the chemoattractant receptor-homologous molecule expressed on TH2 cells (CRTH2), also known as DP2[2][3][4]. While DP1 activation is often associated with vasodilation and anti-inflammatory effects, CRTH2 activation drives a potent pro-inflammatory cascade[2][5].

13,14-dihydro-15-keto-prostaglandin D2 (DK-PGD2) is a stable metabolite of PGD2[6][7][8]. It has been identified as a highly selective agonist for the CRTH2 receptor, with significantly lower affinity for the DP1 receptor[9]. This selectivity makes DK-PGD2 an invaluable tool for elucidating the specific roles of the CRTH2 pathway in allergic inflammation. Eosinophils and basophils, key effector cells in type 2 immunity and allergic diseases, prominently express CRTH2[10][11][12]. This guide provides a comprehensive technical overview of the interaction between DK-PGD2 and these granulocytes, focusing on the cellular responses, signaling pathways, and experimental methodologies used to characterize these interactions.

The DK-PGD2/CRTH2 Signaling Axis in Eosinophils and Basophils

Both eosinophils and basophils express high levels of CRTH2 mRNA and protein[10][13]. The binding of DK-PGD2 to CRTH2 on these cells initiates a signaling cascade characteristic of Gαi-coupled receptors[10][14]. This activation leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a robust mobilization of intracellular calcium (Ca2+)[9][10][13]. These initial signaling events trigger a suite of pro-inflammatory cellular functions.

Functional Consequences of DK-PGD2 Interaction

On Eosinophils

DK-PGD2 is a potent activator of human eosinophils, inducing multiple pro-inflammatory responses that are central to allergic inflammation. These effects are mediated exclusively through the CRTH2 receptor, as selective DP1 agonists do not replicate these actions[15].

-

Chemotaxis and Shape Change: DK-PGD2 induces a rapid change in eosinophil morphology and promotes chemokinesis and chemotaxis[2][15]. This directed migration is crucial for the accumulation of eosinophils at sites of allergic inflammation, such as the airways in asthma or the conjunctiva in allergic conjunctivitis[4][16][17].

-

Degranulation: Activation of CRTH2 by DK-PGD2 triggers eosinophil degranulation, leading to the release of cytotoxic proteins like eosinophil-derived neurotoxin (EDN)[2][15].

-

Upregulation of Adhesion Molecules: DK-PGD2 stimulation enhances the surface expression of CD11b, an integrin that facilitates eosinophil adhesion to the endothelium, a critical step for tissue infiltration[18].

| Eosinophil Response to DK-PGD2 | Effective Concentration Range | Key Outcome | References |

| Chemokinesis & Degranulation | 1 - 10 nmol/L (for PGD2) | Promotes cell migration and release of cytotoxic proteins. | [15] |

| Chemotaxis | 1 - 100 nM (for PGD2) | Directed migration towards inflammatory sites. | [19] |

| CD11b Expression | Not specified | Enhanced adhesion and potential for tissue infiltration. | [18] |

| Shape Change | EC50 values vary by metabolite | Indicator of cellular activation. | [20] |

On Basophils

Similar to its effects on eosinophils, DK-PGD2 potently activates human basophils via the CRTH2 receptor. Basophils express significantly higher levels of CRTH2 transcripts compared to DP1 transcripts, underscoring the primary role of the CRTH2 pathway in these cells[13].

-

Calcium Mobilization: DK-PGD2 induces a robust influx of intracellular calcium, a key second messenger for cellular activation[13].

-

Migration: DK-PGD2 serves as a chemoattractant for basophils, promoting their migration[10][13].

-